![molecular formula C6H16ClNO B1290015 2-Amino-3,3-dimethylbutan-1-ol hydrochloride CAS No. 1306604-13-6](/img/structure/B1290015.png)
2-Amino-3,3-dimethylbutan-1-ol hydrochloride
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Overview
Description
2-Amino-3,3-dimethylbutan-1-ol hydrochloride (2-ADMBHCl) is an organic compound belonging to the class of amino alcohols. It is a colorless, odorless, and water-soluble crystalline solid which is used in a variety of scientific and industrial applications. 2-ADMBHCl is a versatile compound that can be used in a wide range of laboratory experiments and processes, including organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
2-Amino-3,3-dimethylbutan-1-ol hydrochloride has a wide range of scientific research applications. It is used in organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, it is used as a protecting group for alcohols, amines, and thiols. In analytical chemistry, it is used as a reagent for the determination of free amines and as a derivatizing agent for the analysis of amino acids. In biochemistry, it is used as a buffer and a chemical chaperone in protein folding studies.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride is not yet fully understood. However, it is believed that the hydrochloride group of the molecule acts as a proton acceptor, allowing the molecule to act as a weak base and interact with other molecules. This interaction is believed to be responsible for the molecule’s ability to act as a protecting group, a reagent, and a chemical chaperone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride have not been extensively studied. However, it is believed to have a protective effect on proteins, as it has been shown to protect proteins from denaturation and aggregation. It is also believed to have an antioxidant effect, as it has been shown to scavenge free radicals and reduce oxidative damage.
Advantages and Limitations for Lab Experiments
2-Amino-3,3-dimethylbutan-1-ol hydrochloride has several advantages for use in laboratory experiments. It is water-soluble, non-toxic, and relatively stable. It is also inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in organic solvents, and it can form insoluble salts with some acids and bases.
Future Directions
There are several potential future directions for 2-Amino-3,3-dimethylbutan-1-ol hydrochloride. It could be explored further as a protecting group for alcohols, amines, and thiols in organic synthesis. It could also be further studied as a reagent for the determination of free amines and as a derivatizing agent for the analysis of amino acids. It could also be studied further as a buffer and a chemical chaperone in protein folding studies. Additionally, its potential biochemical and physiological effects could be further explored, including its potential antioxidant and protective effects.
Synthesis Methods
2-Amino-3,3-dimethylbutan-1-ol hydrochloride can be synthesized via a variety of methods, including the reaction of dimethylamine with 2-chloro-3,3-dimethylbutan-1-ol (2-chloro-3,3-dimethylbutan-1-ol hydrochloride), the reaction of dimethylamine with 1-chloro-2,2-dimethylbutan-1-ol (1-chloro-2,2-dimethylbutan-1-ol hydrochloride), and the reaction of dimethylamine with 2-chloro-3-methylbutan-1-ol (2-chloro-3-methylbutan-1-ol hydrochloride). The reaction of dimethylamine with 2-chloro-3,3-dimethylbutan-1-ol hydrochloride is the most commonly used method and yields the highest yield of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride.
properties
IUPAC Name |
2-amino-3,3-dimethylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMCXSYQJNKSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethylbutan-1-ol hydrochloride | |
CAS RN |
1306604-13-6 |
Source
|
Record name | 2-amino-3,3-dimethylbutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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